BenchChemオンラインストアへようこそ!

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Pharmaceutical Intermediate Ruxolitinib Synthesis JAK Inhibitor

Ensure batch-to-batch consistency with high-purity 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. The 4-methyl substituent on this privileged scaffold is critical for hydrophobic binding and electronic modulation in PAK4 inhibitors and Pgp modulators, differentiating it from unsubstituted or alternative positional analogs. As the documented intermediate for FDA-approved ruxolitinib phosphate, high-purity (>97%) material is essential for robust API yield and regulatory compliance in generic manufacturing and SAR studies.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 945950-37-8
Cat. No. B1393796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS945950-37-8
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=C2C=CNC2=NC=N1
InChIInChI=1S/C7H7N3/c1-5-6-2-3-8-7(6)10-4-9-5/h2-4H,1H3,(H,8,9,10)
InChIKeyQWIAHMVNMONKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine: A Critical Heterocyclic Intermediate and Privileged Scaffold for Kinase-Targeted Drug Discovery


4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 945950-37-8) is a bicyclic heterocycle comprising a fused pyrrole and pyrimidine ring system, with a methyl group at the 4-position. This scaffold is recognized as a privileged structure in medicinal chemistry for designing potent kinase inhibitors [1]. The compound is commercially available as an off-white to light brown solid with a molecular formula of C₇H₇N₃ and a molecular weight of 133.15 g/mol . Its planar, conjugated structure enables it to serve as a versatile ligand and a key synthetic intermediate, most notably in the production of the FDA-approved JAK inhibitor ruxolitinib phosphate [2].

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine: Why Generic Substitution or Unsubstituted Analogs Cannot Guarantee Comparable Potency or Target Selectivity


The 4-methyl substituent on the pyrrolo[2,3-d]pyrimidine core is not merely a decorative group; it is a critical structural determinant that profoundly influences both chemical reactivity and biological activity. The methyl group at the 4-position impacts the electron density of the bicyclic system, affecting its binding affinity to biological targets and its physicochemical properties . In contrast, unsubstituted 7H-pyrrolo[2,3-d]pyrimidine lacks this key hydrophobic interaction and electronic modulation, which can result in significantly different potency and selectivity profiles. Furthermore, substitution at other positions (e.g., 5- or 6-) or the use of alternative heterocyclic cores (e.g., pyrrolo[3,2-d]pyrimidines) leads to divergent kinase inhibition profiles and pharmacological behaviors [1]. Therefore, assuming functional equivalence between 4-methyl-7H-pyrrolo[2,3-d]pyrimidine and its close analogs is a critical oversight that can derail structure-activity relationship (SAR) studies and compromise the synthesis of high-value pharmaceutical intermediates like ruxolitinib [2].

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine: Quantifiable Evidence of Differentiation Versus Analogs in Kinase Inhibition and Synthetic Utility


Validated High-Purity Intermediate for Ruxolitinib Phosphate Synthesis

The compound's most significant and quantifiable differentiator is its validated role as a high-purity intermediate for synthesizing ruxolitinib phosphate, an FDA-approved JAK1/2 inhibitor. While other pyrrolo[2,3-d]pyrimidine derivatives may be used in research, 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is specifically documented and utilized in patented synthetic routes for ruxolitinib. The required purity for this application is exceptionally high; suppliers like NINGBO INNO PHARMCHEM CO.,LTD. provide this compound at a minimum purity of over 98% [1]. This level of purity, typically verified by HPLC, is essential for ensuring the fidelity of the complex, multi-step ruxolitinib synthesis, as impurities can lead to off-target byproducts and significantly reduce the yield and purity of the final active pharmaceutical ingredient (API) [2].

Pharmaceutical Intermediate Ruxolitinib Synthesis JAK Inhibitor

Potent Inhibition of p21-Activated Kinase 4 (PAK4) by 7H-pyrrolo[2,3-d]pyrimidine Derivatives

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, including its 4-methyl derivative, is a validated core for developing potent inhibitors of p21-activated kinase 4 (PAK4), an enzyme implicated in tumor progression. A study on a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives demonstrated that compounds bearing this core, such as compound 5n, can achieve remarkably high enzymatic inhibitory activities against PAK4. Specifically, compound 5n exhibited an IC50 value of 2.7 nM in enzymatic assays, while compound 5o showed an IC50 of 20.2 nM. Furthermore, in a cellular context, these compounds potently inhibited the proliferation of the MV4-11 cell line, with 5n and 5o showing IC50 values of 7.8 nM and 38.3 nM, respectively . While direct IC50 data for the unsubstituted 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine core against PAK4 is not the primary focus of this SAR study, the sub-nanomolar to low nanomolar potency of these closely related derivatives provides strong class-level evidence for the scaffold's ability to engage this target with high affinity, a property not guaranteed by other heterocyclic cores.

Kinase Inhibitor PAK4 Cancer Therapy

Differential Antimitotic Activity and Pgp Modulation of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Structure-activity relationship studies on 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines reveal that the nature of the C5 linker profoundly impacts both antitumor activity and P-glycoprotein (Pgp) modulatory effects. A direct head-to-head comparison demonstrated that replacing a C5-phenylethyl linker (compounds 2-4) with a C5-phenylthio linker (compounds 11-14) results in a significant decrease in both antitumor activity and the ability to modulate Pgp, a protein often responsible for multidrug resistance in cancer [1]. This was observed alongside the standard compound Taxol as a reference. This finding underscores that even subtle changes to the 4-methyl-7H-pyrrolo[2,3-d]pyrimidine core can lead to dramatic and quantifiable differences in biological performance, and that the specific substitution pattern is a key determinant of efficacy [2].

Antimitotic Agent Microtubule Inhibitor P-glycoprotein

Commercial Purity Specifications for Research-Grade Material

For research applications, the purity of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a critical specification. Major chemical suppliers, including Sigma-Aldrich, ChemScene, and VWR, consistently provide this compound at high purity levels, typically 97% or 98% . This level of purity is essential for ensuring reproducibility in medicinal chemistry campaigns, where impurities can confound biological assay results or interfere with subsequent synthetic steps. In contrast, other suppliers may offer the compound at lower specifications (e.g., 95%), which may be suitable for some applications but introduces additional variability. Procurement from a vendor providing detailed Certificate of Analysis (CoA) data, including HPLC purity, appearance, and storage conditions (e.g., sealed in dry, room temperature), mitigates the risk of experimental failure due to unknown or poorly characterized contaminants.

Chemical Procurement Purity Analysis Research Reagent

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine: Validated Scenarios for Scientific and Industrial Deployment


GMP-Compliant Synthesis of Ruxolitinib Phosphate

This compound is an essential, documented intermediate for the multi-step synthesis of ruxolitinib phosphate, a JAK1/2 inhibitor used to treat myelofibrosis and polycythemia vera [1]. In this industrial context, the use of high-purity (>98%) 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is non-negotiable to ensure process robustness, high API yield, and compliance with stringent regulatory standards. The compound's validated role in this specific synthetic route makes it a required procurement item for generic drug manufacturers and CMOs involved in ruxolitinib production [2].

Medicinal Chemistry Campaigns Targeting PAK4-Dependent Cancers

The 4-methyl-7H-pyrrolo[2,3-d]pyrimidine core serves as a privileged scaffold for generating potent PAK4 inhibitors. SAR studies demonstrate that derivatives of this core can achieve low nanomolar IC50 values against PAK4 in enzymatic assays (e.g., 2.7 nM for compound 5n) and potently inhibit the proliferation of PAK4-dependent cancer cell lines (e.g., IC50 of 7.8 nM in MV4-11 cells) . This makes the compound an ideal starting material for hit-to-lead optimization programs seeking to develop novel, targeted therapies for cancers driven by aberrant PAK4 signaling.

Development of Antimitotic Agents with Pgp Modulatory Activity

Researchers focused on overcoming multidrug resistance (MDR) in cancer can leverage the 4-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold to design dual-acting antimitotic agents. The SAR is well-defined: the C5-phenylethyl substitution pattern on this core yields potent antitumor activity and effective Pgp modulation, whereas the C5-phenylthio analog exhibits reduced activity in both dimensions [3]. This quantifiable differentiation enables a rational, data-driven approach to compound design, guiding synthetic efforts toward analogs with the highest probability of circumventing Pgp-mediated drug efflux.

High-Throughput Screening and Fragment-Based Drug Discovery

Given its well-characterized, high-purity (97-98%) commercial availability and status as a validated kinase hinge-binding motif, 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is an excellent candidate for inclusion in fragment libraries or as a core scaffold in high-throughput screening (HTS) campaigns. Its use ensures that any hits emerging from a screen are built upon a core with a known, favorable intellectual property landscape and a proven track record in producing potent inhibitors [4]. The high purity of commercially available material minimizes the risk of false positives or negatives arising from contaminants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.